molecular formula C8H17ClN2O2 B1377878 3-Amino-3-(oxan-4-yl)propanamide hydrochloride CAS No. 1375473-17-8

3-Amino-3-(oxan-4-yl)propanamide hydrochloride

Cat. No.: B1377878
CAS No.: 1375473-17-8
M. Wt: 208.68 g/mol
InChI Key: BCMKGRSZYLBCOX-UHFFFAOYSA-N
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Description

3-Amino-3-(oxan-4-yl)propanamide hydrochloride is a synthetic compound with the molecular formula C7H13NO3Cl. It is commonly used in scientific experiments and is known for its white or off-white powder form. This compound is also referred to as oxalylglycine hydrochloride.

Preparation Methods

The synthesis of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of 3-amino-3-(oxan-4-yl)propanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically takes place under controlled temperature and pressure conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

3-Amino-3-(oxan-4-yl)propanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like acetonitrile, methanol, and water, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amides and amines .

Scientific Research Applications

3-Amino-3-(oxan-4-yl)propanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical laboratories

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

3-Amino-3-(oxan-4-yl)propanamide hydrochloride can be compared with other similar compounds such as:

    3-Amino-3-(tetrahydro-2H-pyran-4-yl)propanamide: Similar in structure but without the hydrochloride salt form.

    Oxalylglycine: A related compound used in similar biochemical applications.

    3-Amino-3-(oxan-4-yl)propanoic acid: Another structurally related compound with different functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various applications .

Properties

IUPAC Name

3-amino-3-(oxan-4-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c9-7(5-8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKGRSZYLBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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